Potent and Selective Lipoxygenase Inhibition: A Key Differentiator for Inflammation Research
13-Methyleneheptacosane is characterized as a 'potent lipoxygenase inhibitor' [1]. While specific IC50 or Ki values for this compound against purified lipoxygenase (LOX) are not available in the primary literature, the designation as 'potent' implies a high level of activity compared to a baseline of no inhibition. This contrasts with its activity against cyclooxygenase (COX), where it is reported to inhibit 'to a lesser extent' [1], indicating a functional selectivity that is critical for research applications. This differential activity distinguishes it from broad-spectrum or non-selective inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Classified as a 'potent' inhibitor. |
| Comparator Or Baseline | Inhibits COX 'to a lesser extent' [1]. |
| Quantified Difference | Functional selectivity for lipoxygenase over cyclooxygenase. |
| Conditions | Interference with arachidonic acid metabolism [1]. |
Why This Matters
This selectivity is crucial for researchers designing experiments to dissect the arachidonic acid cascade, where selective inhibition of LOX versus COX pathways is required.
- [1] Medical University of Lublin. MeSH Concept Record: M0014961. Available at: https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (Accessed 2026). View Source
